molecular formula C22H25NO4 B1603313 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid CAS No. 683219-85-4

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

Cat. No. B1603313
CAS RN: 683219-85-4
M. Wt: 367.4 g/mol
InChI Key: JLQPLDXCKOKHOY-UHFFFAOYSA-N
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Description

This compound, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid, has a CAS Number of 2703745-40-6 and a linear formula of C35H44N2O6 . It also goes by the name (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C22H25NO4 . More detailed structural information can be found in databases like PubChem and ChemSpider .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.4 g/mol . It is also known to have a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Peptide Synthesis

This compound is primarily used in the solid-phase synthesis of peptides . The Fmoc group serves as a temporary protection for the amino group during the synthesis process. It is stable under acidic conditions but can be removed under basic conditions, which is ideal for stepwise construction of peptide chains .

Proteomics Research

In proteomics, 3-(9H-Fluoren-9-ylmethoxycarbonylamino)heptanoic acid can be used to modify peptides and proteins to improve their stability and detection. It can be used to introduce tags that facilitate purification or enhance spectroscopic properties for analytical purposes .

Drug Development

The compound’s role in peptide synthesis makes it valuable in drug development, particularly for creating peptide-based therapeutics. These compounds can mimic natural peptides in the body and act as inhibitors or activators of biological processes .

Bioconjugation

Bioconjugation: techniques often utilize this compound to link peptides to other molecules, such as drugs, fluorescent dyes, or polymers. This is crucial for developing targeted drug delivery systems and diagnostic tools .

Material Science

In material science, the compound can be used to create surface coatings that interact with biological molecules. This has applications in the development of biosensors and biocompatible materials .

Enzyme Function Studies

The compound is used in studying enzyme functions, especially proteases that cleave peptide bonds. By incorporating it into peptides, researchers can investigate the specificity and mechanism of these enzymes .

Agricultural Research

In agriculture, peptide-based compounds can be designed to enhance plant growth or protect crops from pests3-(9H-Fluoren-9-ylmethoxycarbonylamino)heptanoic acid can be a building block for such bioactive peptides .

Nanotechnology

Lastly, in nanotechnology , this compound can be used to functionalize nanoparticles with peptides, which can then be used for various applications, including drug delivery and imaging .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQPLDXCKOKHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588772
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

CAS RN

683219-85-4
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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